2-(1,4-Oxazepan-4-yl)ethan-1-ol
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Overview
Description
2-(1,4-Oxazepan-4-yl)ethan-1-ol is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is characterized by the presence of an oxazepane ring, which is a seven-membered ring containing one oxygen and one nitrogen atom. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Oxazepan-4-yl)ethan-1-ol typically involves the reaction of ethylene oxide with 1,4-oxazepane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxazepane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Oxazepan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,4-Oxazepan-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,4-Oxazepan-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures. The oxazepane ring provides stability and rigidity, making it a valuable scaffold in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Oxazepan-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1,4-Oxazepan-4-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.
2-(1,4-Oxazepan-4-yl)ethan-1-yl chloride: The hydroxyl group is replaced with a chloride group.
Uniqueness
2-(1,4-Oxazepan-4-yl)ethan-1-ol is unique due to its combination of an oxazepane ring and a hydroxyl group, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1,4-oxazepan-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRWAYUYJONGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19344-55-9 |
Source
|
Record name | 2-(1,4-oxazepan-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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